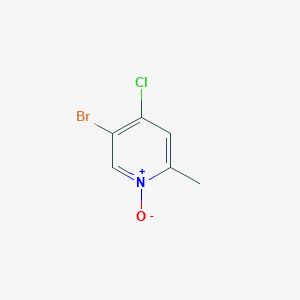

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Overview

Description

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a halogenated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecular structures. The presence of multiple halogens and a methyl group on the pyridine ring can influence the reactivity and physical properties of the compound, making it a versatile intermediate for various chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation and functionalization strategies. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines has been achieved through Stille coupling and bromination reactions, which could be analogous to the synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide . Additionally, the chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been described using palladium-catalyzed amination conditions, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly affect the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a related compound, (E)2-(3'-Bromo-5'-chloro-salicylidene amino)-4-methyl Pyridine, has been determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . This structural information can provide insights into the conformational preferences of 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the nature and position of the substituents. The presence of bromo and chloro groups can facilitate nucleophilic aromatic substitution reactions (SNAr), as demonstrated by the selective substitution of halogens in various pyridine derivatives . The introduction of a methyl group can further modulate the reactivity, potentially leading to unique reaction pathways for 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Physical and Chemical Properties Analysis

Halogenated pyridines exhibit distinct physical and chemical properties based on their molecular structure. The ultraviolet absorption spectra of 4-chloro- and bromopyridine N-oxides have been measured, revealing two absorption regions related to the excitation of non-bonding and π-electrons . These spectral properties could be relevant to the analysis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide. Furthermore, the immobilization of 2-chloro-5-bromopyridine on polystyrene suggests potential applications in solid-phase synthesis, which may extend to the compound of interest .

Scientific Research Applications

Synthesis and Structural Analysis

- The compound 5-Bromo-4-chloro-2-methylpyridine 1-oxide has been utilized in the synthesis of various chemical complexes. For example, a study involved the synthesis of copper(II) and oxido-vanadium(IV) complexes using a similar compound, 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. This process involves multiple stages, including the removal of specific groups and complete thermal decomposition to metal oxide (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Crystal Structure and Antibacterial Activity

- Another study focused on a Schiff base compound closely related to 5-Bromo-4-chloro-2-methylpyridine 1-oxide. It was synthesized and analyzed for its crystal structure and antibacterial activities. This compound showed excellent antibacterial properties, which highlights the potential biological applications of similar compounds (Wang, Nong, Sht, & Qi, 2008).

Spectroscopic Properties

- The ultraviolet absorption spectra of compounds like 4-chloro- and bromopyridine N-oxides, which are structurally similar to 5-Bromo-4-chloro-2-methylpyridine 1-oxide, have been studied. The research provided insights into the electronic transitions involving oxygen non-bonding electrons and π-electrons, crucial for understanding the photophysical properties of such compounds (Hata, 1956).

Synthesis of Nicotine Insecticides

- A circular microreaction method was developed for the synthesis of 3-methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, which can synthesize nicotine insecticides. This method offers a safer and more efficient production process, highlighting the compound's significance in the agricultural sector (Sang, Huang, & Xu, 2020).

Molecular Structures and Vibrational Spectra

- The molecular structures and vibrational spectra of similar N-oxide compounds have been determined, providing valuable information on the structural and electronic characteristics of these molecules. Such data are crucial for understanding the chemical behavior and potential applications of compounds like 5-Bromo-4-chloro-2-methylpyridine 1-oxide (Chiang & Song, 1983).

Safety And Hazards

properties

IUPAC Name |

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSYVQEPYNCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546634 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methylpyridine 1-oxide | |

CAS RN |

103971-43-3 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

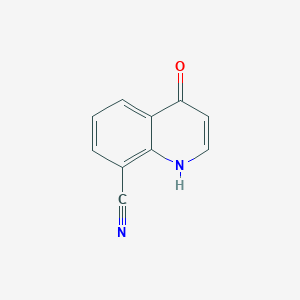

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)